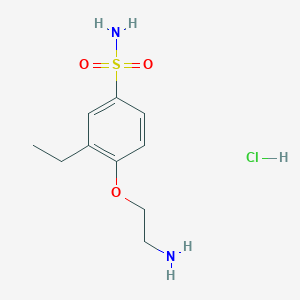

4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride . This class of compounds generally contains an aminoethoxy group attached to a benzene ring, which could suggest potential applications in medicinal chemistry or materials science.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via the addition of organometallic reagents to boranes .Molecular Structure Analysis

The InChI code for a similar compound, 4-(2-Aminoethoxy)aniline hydrochloride, is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This suggests that the compound has a benzene ring with an aminoethoxy group attached.Aplicaciones Científicas De Investigación

Antitumor Applications

Sulfonamides, including compounds related to 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride, have been explored for their antitumor properties. A study by Owa et al. (2002) investigated the relationship between the structure and gene expression of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, using high-density oligonucleotide microarray analysis. This research highlighted the utility of gene expression studies in understanding the pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase (CA), a critical enzyme in many physiological processes. Ilies et al. (2003) synthesized two series of halogenated sulfonamides, which were investigated as inhibitors of the tumor-associated isozyme CA IX. This study provided insights into the design of potent and potentially CA IX-selective inhibitors, which could serve as antitumor agents (Ilies et al., 2003).

Molecular Docking Studies

Sulfonamide derivatives have been subjects of molecular docking studies to predict their interactions with biological targets. A study on sulfonamide antibiotics by Wenjie Fu et al. (2021) demonstrated how computational chemistry can predict the reactivity of emerging pollutants, like sulfonamides, by identifying reactive sites and reaction pathways. This approach aids in understanding the environmental impact and potential biotransformation of sulfonamide compounds (Fu et al., 2021).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including heterocyclic compounds containing the sulfonamide moiety, are vital for developing new pharmacologically active agents. A study by Mohsein et al. (2019) elaborated on synthesizing new heterocyclic compounds starting from 3-hydroxy-4-aminobenzene sulfonamide derivatives. These compounds could have various applications in medicinal chemistry, highlighting the versatility of sulfonamides in drug design (Mohsein et al., 2019).

Environmental Degradation Studies

Understanding the environmental degradation of sulfonamide antibiotics is crucial for assessing their impact on ecosystems. Research by Ricken et al. (2013) on the microbial degradation of sulfonamides, including sulfamethoxazole, revealed a unique pathway initiated by ipso-hydroxylation. This study provides insights into the biodegradation mechanisms that could mitigate the environmental persistence of sulfonamides (Ricken et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .

Mode of Action

This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This interaction leads to changes in ion concentrations within the cell, which can affect various cellular processes .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to ion transport and homeostasis . By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the balance of sodium, potassium, and calcium ions in the cell . These changes can have downstream effects on various cellular functions, including muscle contraction and signal transduction .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action include changes in ion concentrations within cells, which can affect various cellular processes . For example, by altering calcium levels in the sarcoplasmic reticulum, it can influence muscle contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .

Propiedades

IUPAC Name |

4-(2-aminoethoxy)-3-ethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-2-8-7-9(16(12,13)14)3-4-10(8)15-6-5-11;/h3-4,7H,2,5-6,11H2,1H3,(H2,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSOJMUIUIRYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)

![6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)